

Technical Guide: Structure and Synthesis of 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Iodo-3-nitrobenzonitrile

Cat. No.: B178522

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This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for **4-iodo-3-nitrobenzonitrile**. The information is compiled from established chemical literature and patents, offering in-depth experimental protocols for its multi-step synthesis.

Chemical Structure and Properties

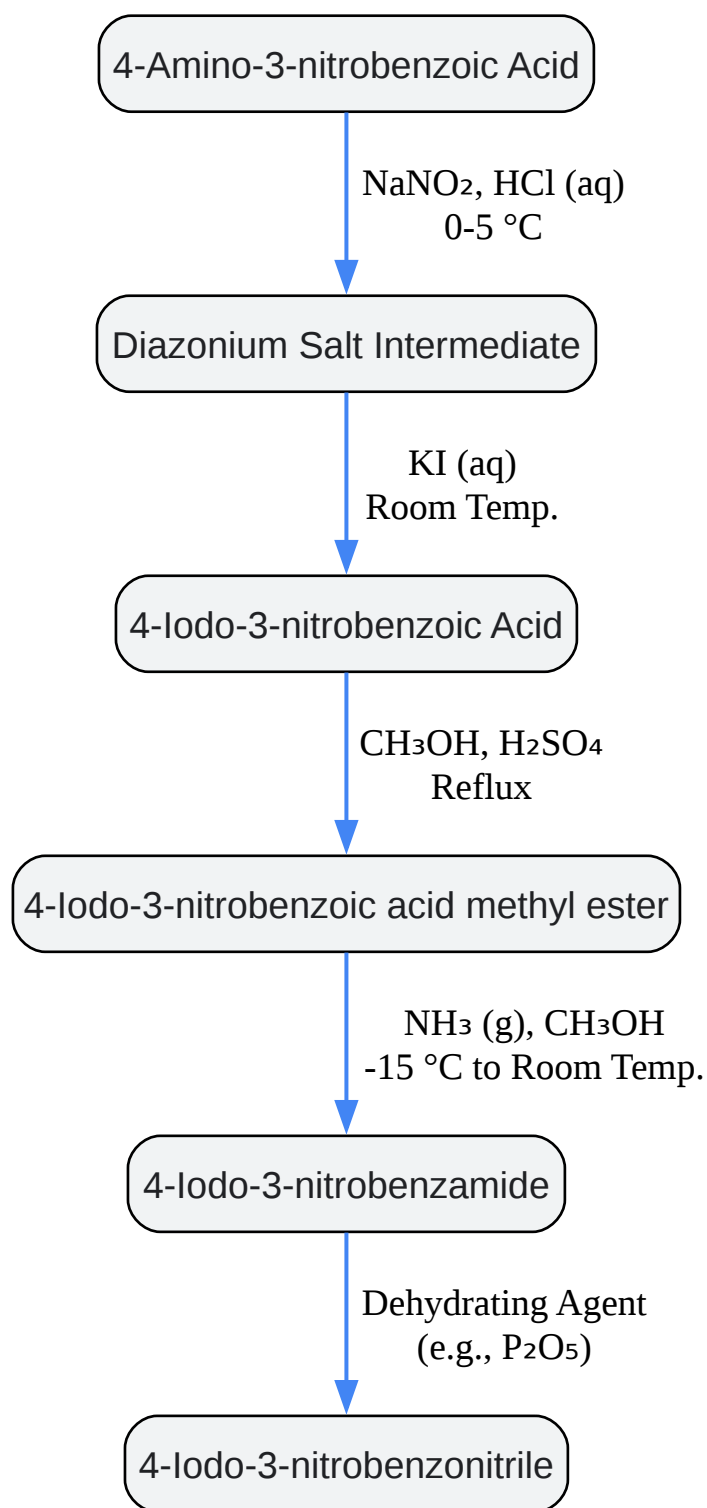
4-Iodo-3-nitrobenzonitrile is an aromatic compound with the molecular formula $C_7H_3IN_2O_2$.^[1]
^[2] It possesses a benzene ring substituted with an iodo group at position 4, a nitro group at position 3, and a nitrile group at position 1.

Table 1: Physicochemical Properties of **4-Iodo-3-nitrobenzonitrile**

| Property | Value |
|-------------------|--|
| IUPAC Name | 4-iodo-3-nitrobenzonitrile |
| CAS Number | 101420-79-5 |
| Molecular Formula | C ₇ H ₃ IN ₂ O ₂ |
| Molecular Weight | 274.02 g/mol [1] [2] |
| SMILES | <chem>C1=CC(=C(C=C1C#N)--INVALID-LINK--[O-])I</chem> |
| Appearance | Yellowish to off-white solid |
| Melting Point | 155 - 159 °C |
| Solubility | Insoluble in water; Soluble in common organic solvents such as dichloromethane and chloroform. |

Synthetic Pathway

The synthesis of **4-iodo-3-nitrobenzonitrile** can be achieved through a multi-step process starting from 4-amino-3-nitrobenzoic acid. The overall transformation involves a Sandmeyer-type reaction to introduce the iodo group, followed by the conversion of the carboxylic acid to a nitrile group via an amide intermediate.



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Caption: Synthetic route for **4-iodo-3-nitrobenzonitrile**.

Experimental Protocols

Synthesis of 4-Iodo-3-nitrobenzoic Acid

This step involves the diazotization of 4-amino-3-nitrobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.[3]

Experimental Protocol:

- To a reaction flask, add 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid, 400 mL of deionized water, and 100 mL of concentrated hydrochloric acid.
- Stir the mixture and cool it to a temperature between 0 and 5 °C.
- Slowly add a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of water dropwise, maintaining the temperature between 0 and 5 °C. The solid should gradually dissolve.
- After the addition is complete, continue stirring the reaction mixture at 0 to 5 °C for 1 hour.
- At the same temperature, slowly add a solution of 88 g (0.5 mol) of potassium iodide in 200 mL of water dropwise.
- After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours, during which a solid will precipitate.
- Collect the solid product by filtration, wash it with deionized water, and dry to yield 4-iodo-3-nitrobenzoic acid.

Quantitative Data:

| Reactant | Molar Mass (g/mol) | Amount (g) | Moles |
|-----------------------------|----------------------|------------|-----------|
| 4-Amino-3-nitrobenzoic acid | 182.12 | 45 | 0.25 |
| Sodium nitrite | 69.00 | 25.9 | 0.38 |
| Potassium iodide | 166.00 | 88 | 0.53 |
| Product | Molar Mass (g/mol) | Yield (g) | Yield (%) |
| 4-Iodo-3-nitrobenzoic acid | 293.02 | 65 | 89.7% |

Synthesis of 4-Iodo-3-nitrobenzamide

The conversion of the carboxylic acid to the amide is achieved in two steps: esterification to the methyl ester, followed by amidation.[\[4\]](#)

3.2.1. Esterification to 4-Iodo-3-nitrobenzoic acid methyl ester

Experimental Protocol:

- In a suitable flask, dissolve 3 g (10 mmol) of 4-iodo-3-nitrobenzoic acid in 30 mL of methanol.
- Cool the solution to 0 °C and slowly add 3.4 g (34.6 mmol) of sulfuric acid.
- Warm the reaction mixture to room temperature and then reflux at approximately 70 °C for 8 hours.
- After cooling, neutralize the mixture with solid sodium bicarbonate and filter to remove the salts.
- Evaporate the filtrate under reduced pressure.
- To the residue, add 30 mL of water and extract with methyl tert-butyl ether (MTBE) (2 x 30 mL).
- Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Evaporate the solvent under reduced pressure to obtain 4-iodo-3-nitrobenzoic acid methyl ester as a yellow solid.

Quantitative Data:

| Reactant | Molar Mass (g/mol) | Amount (g) | Moles |
|---|----------------------|------------|-----------|
| 4-Iodo-3-nitrobenzoic acid | 293.02 | 3 | 10 |
| Sulfuric acid | 98.08 | 3.4 | 34.6 |
| Product | Molar Mass (g/mol) | Yield (g) | Yield (%) |
| 4-Iodo-3-nitrobenzoic acid methyl ester | 307.04 | 2.67 | 85% |

3.2.2. Amidation to 4-iodo-3-nitrobenzamide

Experimental Protocol:

- Dissolve 2.0 g (6.5 mmol) of 4-iodo-3-nitrobenzoic acid methyl ester in 80 mL of methanol and cool the solution to -15 °C.
- Pass anhydrous ammonia gas (approximately 1.02 g, 0.06 mol) through the solution until saturation.
- Keep the solution at room temperature (25 ± 2 °C) for 3 days.
- Evaporate the solvent under reduced pressure to obtain 4-iodo-3-nitrobenzamide as a yellow solid.
- For further purification, the solid can be recrystallized from a methanol/water mixture.

Quantitative Data:

| Reactant | Molar Mass (g/mol) | Amount (g) | Moles |
|---|----------------------|------------|---------------|
| 4-Iodo-3-nitrobenzoic acid methyl ester | 307.04 | 2.0 | 6.5 |
| Ammonia | 17.03 | ~1.02 | ~0.06 |
| Product | Molar Mass (g/mol) | Yield (%) | Purity (HPLC) |
| 4-Iodo-3-nitrobenzamide | 292.03 | 95% | 98% |

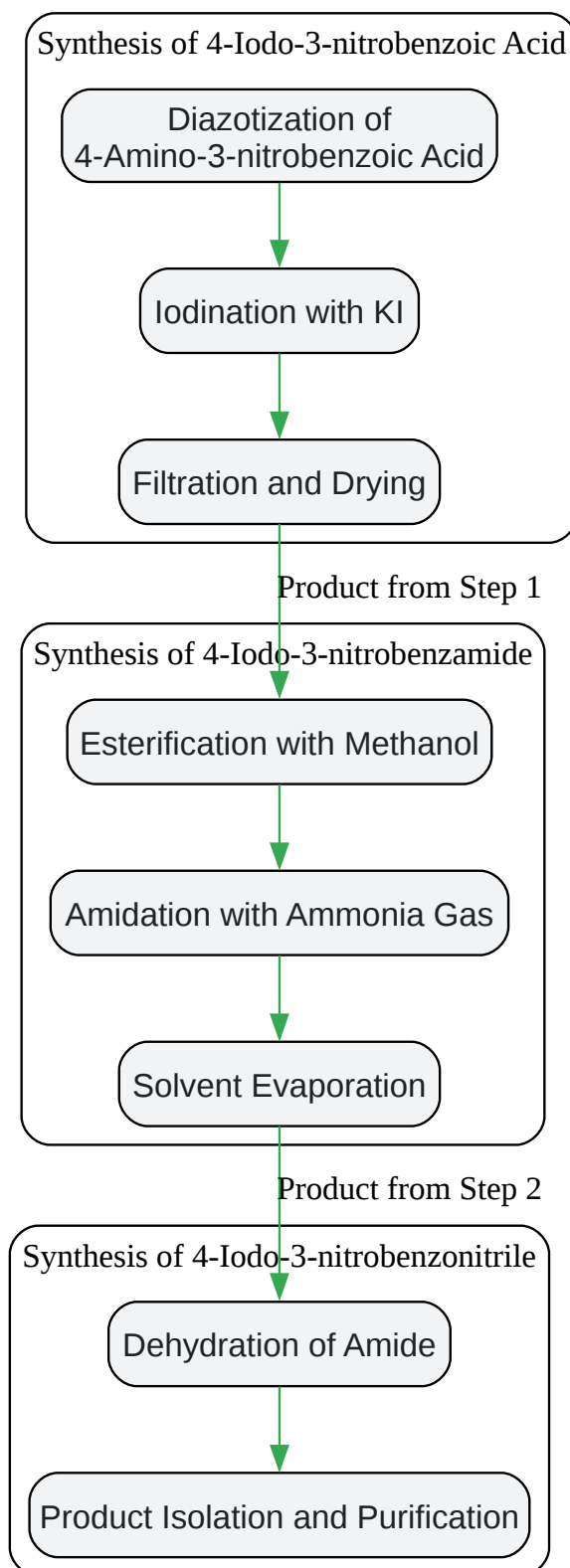
Synthesis of 4-Iodo-3-nitrobenzonitrile

The final step is the dehydration of 4-iodo-3-nitrobenzamide to the corresponding nitrile. While a specific protocol for this exact substrate is not detailed in the provided search results, a general and effective method for the dehydration of aromatic amides involves the use of a strong dehydrating agent such as phosphorus pentoxide.^[5]

General Experimental Protocol (Adaptation):

- In a dry round-bottom flask, thoroughly mix 4-iodo-3-nitrobenzamide with a dehydrating agent (e.g., phosphorus pentoxide, P_2O_5 , in a 1:1 to 1:2 molar ratio).
- Heat the mixture, under anhydrous conditions, to a temperature sufficient to initiate the reaction (typically 150-200 °C). The reaction can be monitored by the evolution of water.
- The product can be isolated by distillation under reduced pressure or by careful workup involving quenching the reaction mixture with ice-water and extracting the product with a suitable organic solvent.
- The crude product can be purified by recrystallization or column chromatography.

Note: The specific reaction conditions (temperature, reaction time, and purification method) would need to be optimized for this particular substrate.



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Caption: Experimental workflow for the synthesis.

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